2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a bromobenzamido group attached to the thiophene ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide typically involves a multi-step process. One common method starts with the bromination of benzamide to form 4-bromobenzamide. This intermediate is then reacted with N-methylthiophene-3-carboxylic acid under appropriate conditions to yield the desired compound. The reaction conditions often involve the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems such as chromatography or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under strong oxidizing conditions to form sulfoxides or sulfones.
Reduction: The bromobenzamido group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzamido)-N-methylthiophene-3-carboxamide
- 2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide
- 2-(4-iodobenzamido)-N-methylthiophene-3-carboxamide
Uniqueness
2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
2-[(4-bromobenzoyl)amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2S/c1-15-12(18)10-6-7-19-13(10)16-11(17)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFCHOVKQYDQMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.